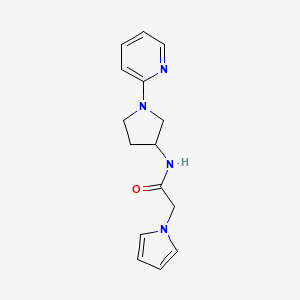

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c20-15(12-18-8-3-4-9-18)17-13-6-10-19(11-13)14-5-1-2-7-16-14/h1-5,7-9,13H,6,10-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYAAJSNCGKQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN2C=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.

Introduction of the pyrrole ring: This can be done through condensation reactions or other suitable methods.

Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s unique architecture can be contrasted with the following analogs:

Key Observations :

Implications for Target Compound :

Physicochemical and Pharmacokinetic Properties

- ’s Compound : A yellow oil with moderate lipophilicity (Rf = 0.23 in Et₂O/PE), suggesting the target compound may similarly exhibit high membrane permeability if uncharged .

- Suvecaltamide () : Higher molecular weight (438 g/mol) and trifluoroethoxy group enhance metabolic stability but may reduce aqueous solubility .

- Hydrazide Analog () : The hydrazide group could increase polarity, improving solubility but limiting blood-brain barrier penetration compared to the target’s acetamide linker .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including amidation and heterocyclic coupling. A common approach is to react pyridine-substituted pyrrolidine precursors with activated acetamide derivatives. For example, coupling 1-(pyridin-2-yl)pyrrolidin-3-amine with 2-(1H-pyrrol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Optimization includes controlling reaction temperature (0–5°C for sensitive intermediates) and using catalytic bases (e.g., triethylamine) to enhance yield. Purity is improved via column chromatography with gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the pyrrolidinyl, pyridinyl, and acetamide moieties. For example, the pyrrolidine ring protons resonate between δ 2.5–3.5 ppm, while pyrrole protons appear as sharp singlets near δ 6.5–7.0 ppm .

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed [M+H]).

- X-ray Crystallography: For unambiguous structural confirmation, SHELX software is used to refine crystallographic data, though challenges arise from flexible pyrrolidine/pyrrole groups requiring high-resolution datasets .

Basic: How is the compound’s initial biological activity screened in academic research?

Methodological Answer:

Initial screening focuses on target-specific assays:

- Enzyme Inhibition: Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates.

- Cellular Assays: Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with comparisons to structurally related derivatives (e.g., chloro/nitro-substituted analogs) .

- Binding Affinity: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced: How can structural ambiguities arising from dynamic pyrrolidine conformers be resolved?

Methodological Answer:

- Variable-Temperature NMR: Observing coalescence of proton signals at low temperatures (e.g., −40°C in CDCl) to identify rotameric equilibria .

- DFT Calculations: Comparing computed H NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate dominant conformers .

- Crystallographic Refinement: Using SHELXL for constrained refinement of disordered pyrrolidine rings, though high mosaicity or twinning may require data truncation .

Advanced: How should discrepancies in biological activity data across studies be addressed?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate under standardized conditions (pH, temperature) .

- Solubility Differences: Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability: Compare results from hepatic microsome assays (e.g., human vs. murine) to identify species-specific degradation .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications: Replace pyrrolidine with piperidine (rigidity vs. flexibility) or substitute pyridine with pyrimidine to alter electronic profiles .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO) on the pyrrole ring to enhance binding to hydrophobic pockets .

- Bioisosteres: Replace acetamide with sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

Advanced: How can computational modeling predict binding modes and optimize affinity?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Dock the compound into crystal structures of target proteins (e.g., Bcl-2) to prioritize substituents with favorable π-π stacking (pyridine-pyrrole interactions) .

- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with IC values, guiding synthetic prioritization .

Advanced: What challenges exist in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Polymorphism: Screen crystallization solvents (e.g., MeOH/water vs. acetonitrile) to isolate stable polymorphs.

- Disorder Management: For flexible pyrrolidine rings, apply SHELXL restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters .

- Data Quality: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.